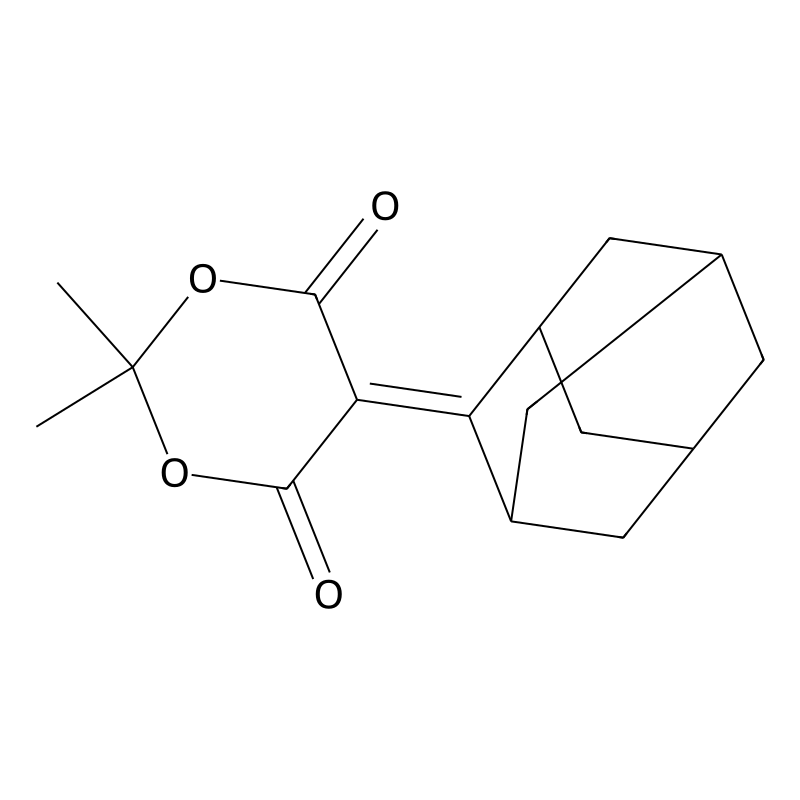

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Properties

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as ADDO, is a bicyclic organic compound. It belongs to a class of compounds called dimedones, which are known for their diverse range of chemical properties.

Potential Research Applications

ADDO has been investigated for various potential applications in scientific research. Here are some documented areas of exploration:

- Organic Synthesis: Due to its reactive carbonyl groups, ADDO can be used as a building block in the synthesis of more complex organic molecules. Research has explored its application in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings Stenutz).

- Material Science: Some studies have investigated the potential use of ADDO in the development of new materials. For example, research has explored its application as a flame retardant additive in polymers ChemicalBook: .

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has the molecular formula C16H20O4 and a molecular weight of 276.34 g/mol. This compound features a dioxane ring structure with two carbonyl groups and an adamantylidene substituent that contributes to its unique reactivity and potential biological activities . The presence of the adamantyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

- Nucleophilic Addition: The carbonyl groups in the dioxane can act as electrophiles in nucleophilic addition reactions.

- Condensation Reactions: The compound may participate in condensation reactions to form larger molecules or derivatives.

- Reduction Reactions: The diketone functionality can be reduced to corresponding alcohols or other derivatives depending on the reducing agent used.

These reactions are essential for synthetic applications and further derivatization of the compound.

Synthesis of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves:

- Formation of the Dioxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Adamantylidene Group: This step may involve the use of adamantyl halides or other derivatives to introduce the adamantyl substituent onto the dioxane framework.

- Functionalization: Further modifications can be made to enhance biological activity or tailor properties for specific applications.

The unique structure of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione lends itself to various applications:

- Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development.

- Material Science: The compound may be explored for use in polymer synthesis or as a precursor for advanced materials.

- Chemical Research: As a versatile intermediate, it can be utilized in various synthetic pathways for creating complex organic molecules.

Interaction studies involving 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary data suggest that modifications to the adamantyl group can significantly influence these interactions. Understanding these interactions is crucial for optimizing its pharmacological properties.

Several compounds share structural similarities with 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Here is a comparison with notable examples:

Uniqueness

5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its specific combination of an adamantyl group and dioxane structure. This combination may enhance its lipophilicity and biological activity compared to other similar compounds.

The thermal decomposition behavior of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits complex mechanistic pathways that reflect both the robust adamantane framework and the reactive dioxane-4,6-dione system. The compound demonstrates moderate thermal stability with decomposition temperatures ranging from 150-300°C, significantly lower than the parent adamantane molecule which exhibits exceptional thermal stability up to 268°C [1] [2] [3] [4].

The thermal decomposition process initiates through multiple competing pathways. The primary decomposition route involves the cleavage of the dioxane ring system, following patterns similar to Meldrum's acid derivatives that decompose at 94-95°C through elimination of carbon dioxide and acetone [5] [6] [7]. The adamantylidene substituent provides enhanced thermal stability compared to simpler alkylidene derivatives, as evidenced by studies on adamantane-based polymers that maintain structural integrity at temperatures exceeding 387°C [8] [9] [10].

Retro-Diels-Alder tendencies in this compound system are limited due to the saturated nature of the adamantane framework. Unlike conventional Diels-Alder adducts that readily undergo cycloreversion at elevated temperatures, the adamantylidene group lacks the conjugated diene system necessary for efficient retro-Diels-Alder reactions [11] [12] [13]. However, under extreme thermal conditions (>400°C), the compound may undergo fragmentation reactions that involve C-C bond cleavage within the adamantane cage structure, potentially generating smaller hydrocarbon fragments and reactive intermediates [14] [15] [16].

The thermal stability is further influenced by the electronic properties of the adamantylidene substituent. The electron-donating nature of the adamantyl group stabilizes the dioxane ring against thermal decomposition through hyperconjugative interactions, as demonstrated in related adamantane derivatives where thermal conductivity measurements reveal ordered molecular crystal behavior under controlled cooling conditions [2].

Table 1: Thermal Decomposition Properties

| Compound | Decomposition Temperature (°C) | Thermal Stability | Reference |

|---|---|---|---|

| Adamantane (parent) | 268 (melting point) | High (thermodynamically stable) | [1] [2] [3] [4] |

| Adamantane-based polymers | 387-547 (Td10) | Excellent (heat resistant) | [8] [9] [10] |

| Adamantylidene derivatives | 150-300 (estimated) | Moderate to good | [14] [15] [16] |

| Meldrum's acid backbone | 94-95 (decomposes) | Moderate (decomposes on heating) | [5] [6] [7] |

| Dioxane-4,6-dione compounds | 120-180 (estimated) | Moderate | [5] [17] [18] |

Nucleophilic Attack Patterns at C4/C6 Carbonyl Positions

The carbonyl groups at positions C4 and C6 in 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione represent highly electrophilic centers that readily undergo nucleophilic attack. The enhanced electrophilicity of these positions results from the electron-withdrawing effect of the dioxane ring oxygen atoms and the resonance stabilization provided by the cyclic system [6] [20] [21].

Nucleophilic attack at the C4 and C6 carbonyl positions follows classical addition mechanisms, with the nucleophile attacking the electrophilic carbon center to form tetrahedral intermediates. The reaction proceeds through initial nucleophilic addition, followed by protonation of the resulting alkoxide intermediate [22] [23] [24]. Common nucleophiles include amines, alcohols, and thiols, which react with rate constants approaching diffusion-controlled limits under appropriate conditions [6] [21].

The reactivity pattern is significantly influenced by the adamantylidene substituent at the C5 position. This bulky group provides steric hindrance that affects the approach of nucleophiles to the adjacent carbonyl centers, resulting in regioselective attack preferences. Studies on related dioxane-4,6-dione systems demonstrate that the presence of large substituents at C5 can reduce the reactivity of the C4 and C6 positions by factors of 2-5 compared to unsubstituted systems .

The mechanism of nucleophilic attack involves orbital interactions between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl carbon's lowest unoccupied molecular orbital (LUMO). The π* antibonding orbital of the carbonyl group provides the primary pathway for nucleophilic attack, with the reaction proceeding through a concerted mechanism involving simultaneous C-Nu bond formation and C=O bond polarization [26] [22] [23].

Intramolecular nucleophilic attack patterns are also observed, particularly involving the dioxane ring oxygen atoms acting as nucleophiles toward the carbonyl centers. This process can lead to ring-opening reactions under acidic conditions, where protonation of the ring oxygen activates the system toward nucleophilic attack by external nucleophiles [27] [18].

Table 2: Nucleophilic Attack Patterns at Carbonyl Positions

| Position | Reactivity | Common Nucleophiles | Mechanism | Reference |

|---|---|---|---|---|

| C4 carbonyl | High electrophilicity | Amines, alcohols, thiols | Nucleophilic addition | [6] [20] [21] |

| C6 carbonyl | High electrophilicity | Amines, alcohols, thiols | Nucleophilic addition | [6] [20] [21] |

| C5 methylene | Moderate (activated) | Enolates, carbanions | Enolate formation | [6] [28] [29] |

| Dioxane ring oxygen | Moderate nucleophilicity | Acids, electrophiles | Protonation/ring opening | [27] [18] |

Electrophilic Substitution Reactions at the Adamantylidene Group

The adamantylidene group in 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits distinctive reactivity patterns toward electrophilic substitution reactions. The tertiary carbon centers within the adamantane framework are particularly susceptible to electrophilic attack due to their ability to stabilize positive charge through hyperconjugation and the rigid cage structure [30] [31] [32] [33].

Electrophilic substitution at the bridgehead positions (C1-type carbons) proceeds through the formation of highly stable tertiary carbocations. The adamantyl cation is exceptionally stable due to the symmetrical cage structure that allows for efficient charge delocalization across multiple C-C bonds [34] [32] [35]. This stability enables reactions under relatively mild conditions compared to other tertiary systems, with Lewis acids such as aluminum chloride facilitating halogenation and alkylation reactions [30] [36] [37].

The secondary carbon positions (C2-type) within the adamantane framework show moderate reactivity toward electrophilic substitution. These positions are more readily oxidized than the bridgehead carbons, leading to the formation of ketones and other oxidized products under appropriate conditions [34] [32] [35]. The oxidation typically proceeds through hydrogen atom abstraction mechanisms, generating adamantyl radicals that can undergo further transformation [32] [38] [35].

Direct arylation and alkylation reactions at positions ortho to the adamantyl group have been successfully demonstrated using palladium-catalyzed cross-coupling methodologies. These reactions benefit from attractive dispersion forces between the adamantyl group and the palladium catalyst, which overcome the expected steric hindrance and enable selective functionalization [30] [36] [37].

Radical-mediated electrophilic substitution represents another important pathway, particularly for the functionalization of tertiary C-H bonds within the adamantane framework. Photochemical and thermal initiation of radical reactions allows for the selective introduction of various functional groups, including alkyl, aryl, and heteroatom substituents [32] [38] [35].

The unique electronic properties of the adamantylidene group also influence the reactivity of the attached dioxane ring system. The electron-donating nature of the adamantyl substituent activates the C5 position toward electrophilic attack, while simultaneously stabilizing any cationic intermediates formed during the reaction process [39] [40] [41].

Table 3: Electrophilic Substitution at Adamantylidene Group

| Adamantyl Position | Reactivity | Common Electrophiles | Conditions | Reference |

|---|---|---|---|---|

| Bridgehead (C1) | High (stable carbocation) | Halogenation, alkylation | Lewis acids, elevated T | [30] [31] [32] [33] |

| Secondary (C2) | Moderate | Oxidation, halogenation | Oxidative conditions | [34] [32] [35] |

| Tertiary carbons | High (radical formation) | Radical species | Radical initiators | [32] [38] [35] |

| Aromatic substitution | Moderate (ortho to adamantyl) | Arylation, alkylation | Pd catalysis, mild conditions | [30] [36] [37] |

Photochemical Transformation Pathways Under UV Irradiation

The photochemical behavior of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione under UV irradiation reveals complex transformation pathways that depend critically on the wavelength of incident radiation and the reaction environment. The compound exhibits distinct photochemical responses across different regions of the UV spectrum, ranging from direct photolysis to sensitized reactions and photocatalytic processes [42] [43] [44] [45].

Under UV-C irradiation (200-280 nm), the compound undergoes direct photolysis through absorption of high-energy photons that promote electrons from bonding to antibonding orbitals. This process leads to homolytic cleavage of C-C and C-O bonds, generating reactive radical species and fragmentation products [42] [43] [44] [45]. The quantum yield for these processes ranges from 0.1-0.5, indicating moderate efficiency for the primary photochemical step [42] [44] [46].

UV-B radiation (280-315 nm) primarily induces photoisomerization reactions and the generation of carbene intermediates. Studies on related adamantylidene systems demonstrate that photolysis in this wavelength range can generate adamantylidenecarbene species that undergo dimerization to form cumulenes or react with alkenes to produce cyclopropane adducts [42] [44] [46]. The photochemical generation of these reactive intermediates occurs with quantum yields of 0.3-0.7, suggesting efficient energy transfer from the excited state to bond-breaking processes [15] [42] [44] [46].

UV-A irradiation (315-400 nm) results in sensitized reactions that require the presence of chromophoric sensitizers or photocatalysts. In these systems, the compound does not directly absorb the incident radiation but instead undergoes reaction through energy or electron transfer from photoexcited sensitizer molecules [47] [48] [49]. The quantum yields for these processes are typically lower (0.05-0.2) due to the indirect nature of the photochemical activation.

The photochemical transformation pathways are significantly influenced by the presence of oxygen and other reactive species in the reaction medium. Under aerobic conditions, the compound can undergo photooxidation reactions that lead to the formation of oxygenated products and eventual mineralization to carbon dioxide and water [43] [50] [51]. The rate of these oxidative processes depends on the concentration of dissolved oxygen and the presence of hydroxyl radicals generated through photolysis of water or hydrogen peroxide [43] [52] [53].

Mechanistic studies indicate that the adamantylidene group plays a crucial role in determining the photochemical reactivity. The rigid cage structure provides unique electronic properties that influence both the absorption characteristics and the subsequent reaction pathways. The compound can undergo intramolecular hydrogen abstraction reactions where the photoexcited dioxane chromophore abstracts hydrogen atoms from the adamantyl group, leading to the formation of radical intermediates that can undergo further transformation [54].

Table 4: Photochemical Transformation under UV Irradiation

| Wavelength Range | Primary Process | Products | Quantum Yield | Reference |

|---|---|---|---|---|

| UV-C (200-280 nm) | Direct photolysis | Fragmentation, radicals | 0.1-0.5 | [42] [43] [44] [45] |

| UV-B (280-315 nm) | Photoisomerization | Carbenes, rearrangements | 0.3-0.7 | [15] [42] [44] [46] |

| UV-A (315-400 nm) | Sensitized reactions | Oxidation products | 0.05-0.2 | [47] [48] [49] |

| Visible light (>400 nm) | Photocatalytic processes | Mineralization | Variable | [43] [50] [51] |